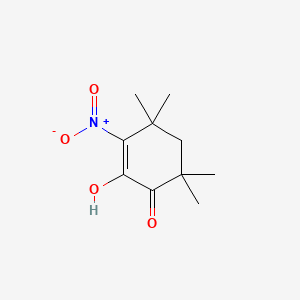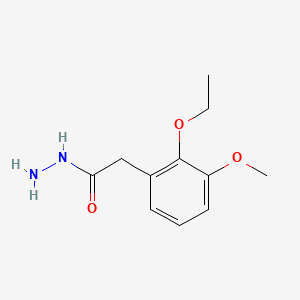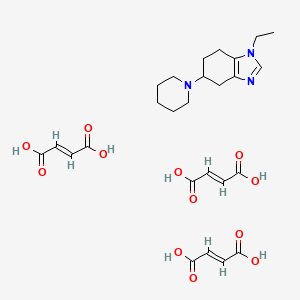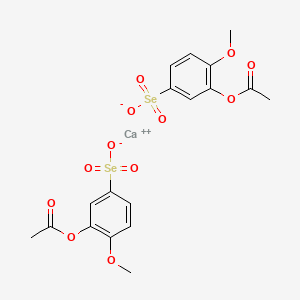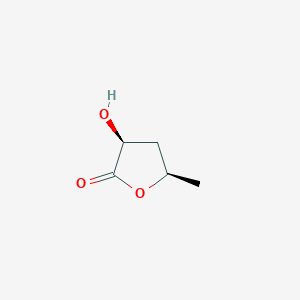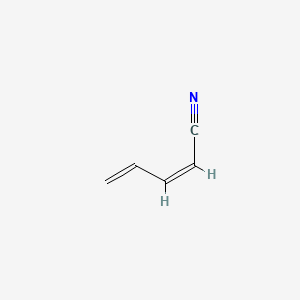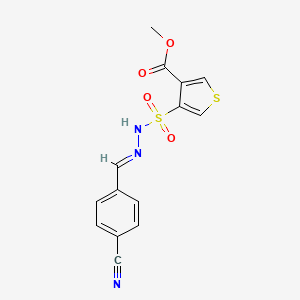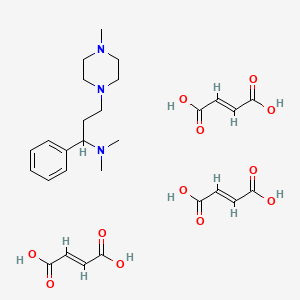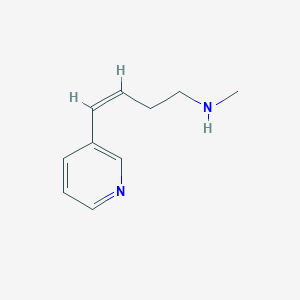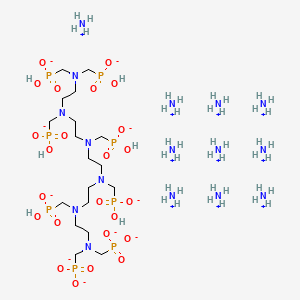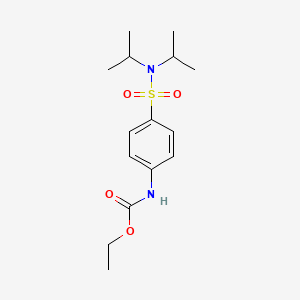
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester is an organic compound with the molecular formula C14H19ClFN3O5S . It is a white solid at room temperature and has certain solubility in organic solvents . This compound is part of the carbamate family, which are esters of carbamic acids .
Métodos De Preparación
The synthesis of carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the product.
Análisis De Reacciones Químicas
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Carbamic acid, (4-((bis(1-methylethyl)amino)sulfonyl)phenyl)-, ethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar structure but different substituents, leading to different chemical and biological properties.
Ethyl carbamate: Another ester of carbamic acid, but with different substituents and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties and applications.
Propiedades
Número CAS |
81865-22-7 |
|---|---|
Fórmula molecular |
C15H24N2O4S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
ethyl N-[4-[di(propan-2-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O4S/c1-6-21-15(18)16-13-7-9-14(10-8-13)22(19,20)17(11(2)3)12(4)5/h7-12H,6H2,1-5H3,(H,16,18) |
Clave InChI |
VHUCHXXRSPIICR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


